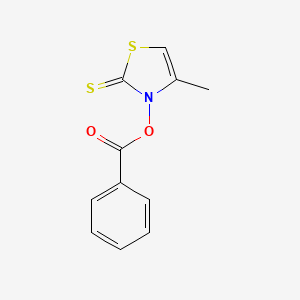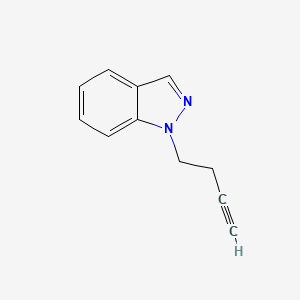
Phenyl 3-phenylprop-2-enoate
Übersicht
Beschreibung
Phenyl 3-phenylprop-2-enoate, also known as phenyl cinnamate, is an organic compound derived from cinnamic acid. It is characterized by its aromatic structure, which includes a phenyl group attached to the cinnamic acid backbone. This compound is known for its pleasant fragrance and is commonly used in the perfume industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with phenol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of cinnamic acid with phenol in the presence of a strong acid resin catalyst. This method is preferred due to its efficiency and the high yield of the desired ester product .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of substituted phenyl cinnamates.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of perfumes, flavorings, and cosmetics due to its pleasant fragrance.
Wirkmechanismus
The mechanism of action of Phenyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-phenylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Similar compounds include:
Cinnamic Acid: The parent compound, which lacks the ester group.
Phenylacetic Acid: Similar aromatic structure but with different functional groups.
Benzyl Cinnamate: Another ester derivative with different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
phenyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |
InChI-Schlüssel |
NBFNGRDFKUJVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-4-chloro-7-methylthieno[3,2-c]pyridine](/img/structure/B8646900.png)



![Tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B8646925.png)
![6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B8646935.png)
![3-[(2-Methoxyphenyl)thio]propanoic acid](/img/structure/B8646950.png)


